molecular formula C6H9F3N2O B13260215 4-(Trifluoromethyl)pyrrolidine-3-carboxamide

4-(Trifluoromethyl)pyrrolidine-3-carboxamide

Cat. No.: B13260215
M. Wt: 182.14 g/mol
InChI Key: NMZWAHNQJOBUEX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Trifluoromethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This allows the compound to effectively modulate biological pathways and exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)pyrrolidine-3-carboxamide is unique due to the presence of the pyrrolidine ring, which provides greater three-dimensional coverage and stereochemical diversity compared to planar aromatic rings. This structural feature enhances its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C6H9F3N2O

Molecular Weight

182.14 g/mol

IUPAC Name

4-(trifluoromethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-11-1-3(4)5(10)12/h3-4,11H,1-2H2,(H2,10,12)

InChI Key

NMZWAHNQJOBUEX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(=O)N

Origin of Product

United States

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